molecular formula C11H19N3 B13069485 1-[(1-Ethylcyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine

1-[(1-Ethylcyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine

Cat. No.: B13069485
M. Wt: 193.29 g/mol
InChI Key: HNGOVRNRUDGYTQ-UHFFFAOYSA-N
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Description

1-[(1-Ethylcyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C10H17N3 It is a member of the pyrazole family, characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Ethylcyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 1-ethylcyclobutylmethanamine with 5-methyl-1H-pyrazole-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[(1-Ethylcyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Major Products Formed

Scientific Research Applications

1-[(1-Ethylcyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and inflammation.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and receptor binding.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of 1-[(1-Ethylcyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazol-5-ylamine: A structurally similar compound with a methyl group at the 1-position of the pyrazole ring.

    1-(1-Ethylcyclobutyl)methanamine: A related compound with a similar cyclobutyl moiety but lacking the pyrazole ring.

Uniqueness

1-[(1-Ethylcyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine is unique due to its combination of the cyclobutyl and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-[(1-ethylcyclobutyl)methyl]-5-methylpyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-3-11(5-4-6-11)8-14-9(2)7-10(12)13-14/h7H,3-6,8H2,1-2H3,(H2,12,13)

InChI Key

HNGOVRNRUDGYTQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC1)CN2C(=CC(=N2)N)C

Origin of Product

United States

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